molecular formula C8H3BrF4O B1447816 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 1428234-81-4

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1447816
CAS No.: 1428234-81-4
M. Wt: 271.01 g/mol
InChI Key: RCOWGTKGKUWTDH-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method starts with 2-bromo-6-fluorobenzotrifluoride, which undergoes formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong acids or bases as catalysts and may require specific temperatures and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its target sites.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but lacks the bromine atom.

    3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde: Positional isomer with different substitution pattern.

    3-(Trifluoromethyl)benzyl bromide: Contains a bromine atom and trifluoromethyl group but lacks the aldehyde and fluorine substituents.

Uniqueness

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with specific functional attributes.

Properties

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWGTKGKUWTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238259
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428234-81-4
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428234-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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